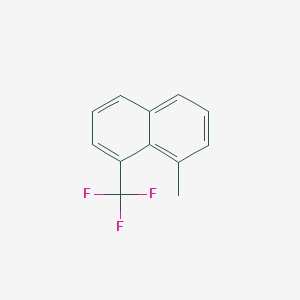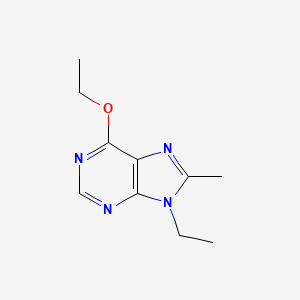
6-Benzyl-2-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bencil-2-metilnicotinonitrilo es un compuesto químico con la fórmula molecular C14H12N2. Es un derivado de la nicotinonitrilo, caracterizado por la presencia de un grupo bencilo en la posición 6 y un grupo metilo en la posición 2 del anillo de piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 6-Bencil-2-metilnicotinonitrilo típicamente implica la condensación de 2-metil-6-bromonicotinonitrilo con bencilamina en condiciones básicas. La reacción se lleva a cabo en un solvente adecuado, como el etanol, a temperaturas elevadas para facilitar la formación del producto deseado. La reacción se puede representar como sigue:
2-metil-6-bromonicotinonitrilo+bencilamina→6-Bencil-2-metilnicotinonitrilo+HBr
Métodos de Producción Industrial: La producción industrial de 6-Bencil-2-metilnicotinonitrilo puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones: 6-Bencil-2-metilnicotinonitrilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias u otras formas reducidas.
Sustitución: Los grupos bencilo y metilo pueden participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes o nucleófilos en condiciones básicas o ácidas.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir bencil nicotinato, mientras que la reducción puede producir 6-bencil-2-metilpiridina.
Aplicaciones Científicas De Investigación
6-Bencil-2-metilnicotinonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos especiales y como bloque de construcción para la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 6-Bencil-2-metilnicotinonitrilo involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías metabólicas, lo que lleva a funciones celulares alteradas. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactos involucrados.
Compuestos Similares:
6-Bencil-2-metilpiridina: Estructura similar pero carece del grupo nitrilo.
2-Metil-6-fenilpiridina: Estructura similar con un grupo fenilo en lugar de un grupo bencilo.
Ácido 6-Bencil-2-metilnicotínico: Estructura similar con un grupo ácido carboxílico en lugar de un grupo nitrilo.
Singularidad: 6-Bencil-2-metilnicotinonitrilo es único debido a la presencia de grupos tanto bencilo como nitrilo, lo que confiere propiedades químicas y biológicas distintas.
Comparación Con Compuestos Similares
6-Benzyl-2-methylpyridine: Similar structure but lacks the nitrile group.
2-Methyl-6-phenylpyridine: Similar structure with a phenyl group instead of a benzyl group.
6-Benzyl-2-methylnicotinic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: 6-Benzyl-2-methylnicotinonitrile is unique due to the presence of both benzyl and nitrile groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12N2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
6-benzyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2/c1-11-13(10-15)7-8-14(16-11)9-12-5-3-2-4-6-12/h2-8H,9H2,1H3 |
Clave InChI |
AVJXPTUIMVMOEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



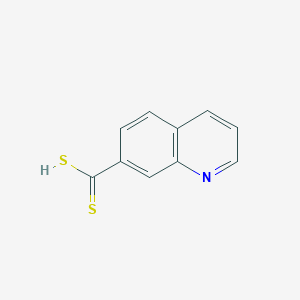
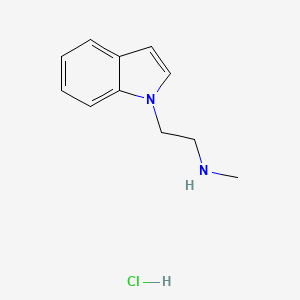

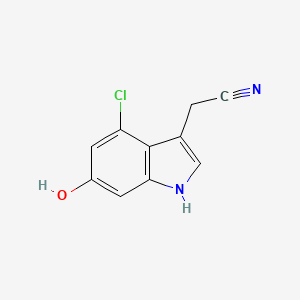
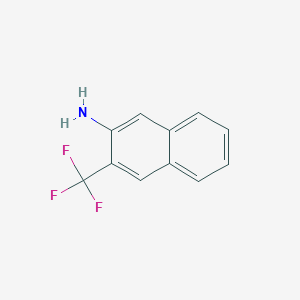
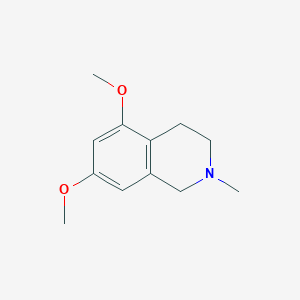
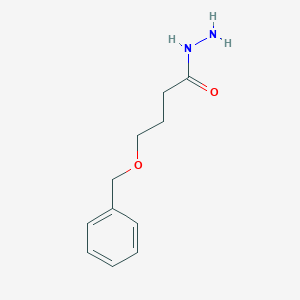

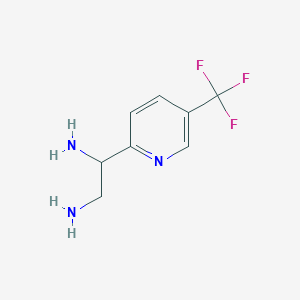
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)
